molecular formula C15H15O3P B12530457 Acetic acid, [(diphenylphosphino)oxy]-, methyl ester CAS No. 820961-77-1

Acetic acid, [(diphenylphosphino)oxy]-, methyl ester

Cat. No.: B12530457
CAS No.: 820961-77-1
M. Wt: 274.25 g/mol
InChI Key: WAASHXBRGIPPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [(diphenylphosphino)oxy]-, methyl ester is a chemical compound with the molecular formula C15H15O3P. It is an ester derivative of acetic acid and contains a diphenylphosphino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(diphenylphosphino)oxy]-, methyl ester typically involves the reaction of diphenylphosphine oxide with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(diphenylphosphino)oxy]-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while reduction would produce alcohols.

Scientific Research Applications

Acetic acid, [(diphenylphosphino)oxy]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, [(diphenylphosphino)oxy]-, methyl ester involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: A related compound that lacks the ester group but shares the diphenylphosphino moiety.

    Methyl acetate: A simpler ester that lacks the diphenylphosphino group.

    Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.

Uniqueness

Acetic acid, [(diphenylphosphino)oxy]-, methyl ester is unique due to the presence of both the ester and diphenylphosphino groups in its structure. This combination imparts distinct reactivity and coordination properties, making it valuable in various chemical applications.

Properties

CAS No.

820961-77-1

Molecular Formula

C15H15O3P

Molecular Weight

274.25 g/mol

IUPAC Name

methyl 2-diphenylphosphanyloxyacetate

InChI

InChI=1S/C15H15O3P/c1-17-15(16)12-18-19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

WAASHXBRGIPPAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.